molecular formula C3H8N2O2 B7721304 N',3-dihydroxypropanimidamide

N',3-dihydroxypropanimidamide

Cat. No.: B7721304
M. Wt: 104.11 g/mol
InChI Key: GBWDQWAJGWNKHQ-UHFFFAOYSA-N
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Description

N’,3-dihydroxypropanimidamide is an organic compound with the molecular formula C3H8N2O2 It is known for its unique structure, which includes both hydroxyl and amidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-dihydroxypropanimidamide typically involves the reaction of 3-hydroxypropanoic acid with an appropriate amidine source under controlled conditions. One common method is the reaction of 3-hydroxypropanoic acid with guanidine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’,3-dihydroxypropanimidamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N’,3-dihydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amidine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-oxopropanoic acid derivatives.

    Reduction: Formation of 3-hydroxypropylamine derivatives.

    Substitution: Formation of substituted propanamidines.

Scientific Research Applications

N’,3-dihydroxypropanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’,3-dihydroxypropanimidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The amidine group can interact with nucleophilic sites in biological molecules, leading to modifications that alter their function. These interactions can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxypropanamide
  • N’,3-dihydroxybutanimidamide
  • 3-hydroxypropionitrile

Uniqueness

N’,3-dihydroxypropanimidamide is unique due to the presence of both hydroxyl and amidine groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and interactions with biological targets, making it valuable in diverse research areas.

Properties

IUPAC Name

N',3-dihydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-3(5-7)1-2-6/h6-7H,1-2H2,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWDQWAJGWNKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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